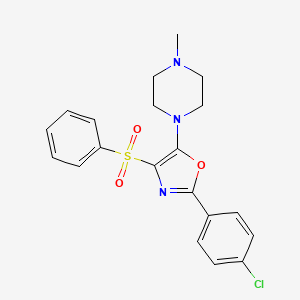![molecular formula C26H22ClNO4 B11396395 9-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11396395.png)
9-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 1,3,5-trisubstituted-1H-pyrazoles . These compounds exhibit excellent fluorescence properties and find applications in various fields, including photoluminescent materials, organic nonlinear optical materials, and photorefractive materials. In medicine, pyrazoline derivatives have been explored for their antidepressant, antihypertensive, antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities .
Preparation Methods
The synthetic route for this compound involves cyclocondensation reactions. Starting from α, β-unsaturated aldehydes or ketones and substituted phenylhydrazine, the reaction proceeds in the presence of vitamin B1 as a catalyst. The yields typically range from 78% to 92%. Notably, this process is metal-free, acid/base-free, and environmentally friendly. The compound’s structure is confirmed using HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. For example:
Oxidation: Employing oxidizing agents, such as potassium permanganate (KMnO4), can lead to the formation of specific functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.
Substitution: Substituting the chlorine atom with other nucleophiles (e.g., amines) can yield different derivatives.
Major products formed from these reactions include modified pyrazoline derivatives with altered functional groups.
Scientific Research Applications
This compound’s applications span multiple scientific domains:
Chemistry: As a fluorescent probe, it exhibits unique properties, making it valuable for analytical chemistry.
Biology: Researchers explore its interactions with biological targets, potentially leading to drug discovery.
Medicine: Investigating its pharmacological effects may reveal therapeutic applications.
Industry: Its fluorescence properties find use in areas like textile industry whitening agents.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these interactions fully.
Properties
Molecular Formula |
C26H22ClNO4 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
9-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H22ClNO4/c1-30-20-8-4-18(5-9-20)22-14-25(29)32-26-21(22)10-11-24-23(26)15-28(16-31-24)13-12-17-2-6-19(27)7-3-17/h2-11,14H,12-13,15-16H2,1H3 |
InChI Key |
CXUIHIMPXSJSKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-3-(4-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11396313.png)
![ethyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11396321.png)
![1-oxo-3-phenyl-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11396324.png)
![5-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11396328.png)
![N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B11396330.png)
![5-ethyl-7-methyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11396331.png)

![12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11396346.png)
![N-(2,3-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396353.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11396366.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(2,6-dimethylphenoxy)ethanone](/img/structure/B11396368.png)
![N-benzyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11396374.png)
![1-(butan-2-yl)-7-hydroxy-4-(4-methylphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11396379.png)
![7,8-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396385.png)
